molecular formula C10H9NO3 B3100297 Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate CAS No. 136663-25-7

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B3100297
CAS No.: 136663-25-7
M. Wt: 191.18 g/mol
InChI Key: OIGKYABHRCSYSM-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate (CAS 136663-25-7) is a high-purity chemical compound serving as a versatile synthon and key structural motif in medicinal chemistry and materials science. With the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol, this benzoxazole derivative is a valuable building block for the development of novel bioactive molecules . The benzoxazole core is a privileged scaffold in drug discovery, known for its wide spectrum of pharmacological activities. Researchers utilize this and related structures in the design of compounds for targeting various receptors and enzymes . Benzoxazole derivatives have demonstrated significant potential in developing agents with anti-allergic, antimicrobial, and neuro-anti-inflammatory activities, making them a focus for new therapeutic candidates . Furthermore, such heterocyclic compounds have applications beyond medicine; for instance, similar benzoxazole-carboxylate structures have been used to complex metals like europium, creating highly efficient electroluminescent layers for Organic Light-Emitting Diodes (OLEDs) . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKYABHRCSYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the reaction of 2-aminophenol with methyl 2-methylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquids can be employed to optimize the reaction conditions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the ester group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound induces apoptosis by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Substituent and Functional Group Comparisons
Compound Name Molecular Formula Substituents (Position) Key Functional Groups Notable Properties
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate C₁₀H₉NO₃ -CH₃ (C2), -COOCH₃ (C7) Benzoxazole, ester Enhanced solubility, steric bulk
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate C₉H₇NO₄ -OH (C6), -COOCH₃ (C7) Benzoxazole, ester, phenol Hydrogen bonding capability
Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate C₁₀H₈ClNO₃ -CH₂Cl (C2), -COOCH₃ (C7) Benzoxazole, ester, chloride Reactivity for nucleophilic substitution
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate C₁₀H₉NO₅ -OCH₃ (C5), -COOCH₃ (C7), -NH-C=O (C2) Dihydrobenzoxazole, ester, ketone Reduced aromaticity, increased polarity

Key Observations :

  • Positional Isomerism : Substitution at C5 vs. C7 (e.g., ’s 5-carboxylates) alters electronic distribution and intermolecular interactions. The 7-carboxylate in the target compound may improve steric accessibility for reactions compared to 5-substituted analogues .
  • Functional Groups : Hydroxy (C6) and chloromethyl (C2) substituents introduce hydrogen bonding or reactive sites absent in the methyl-substituted target compound .

Core Heterocycle Modifications

Table 2: Heterocycle and Heteroatom Comparisons
Compound Name Core Structure Heteroatoms Electronic Effects
This compound Benzoxazole O, N High electronegativity, aromatic stability
2-Methylamino-1,3-benzothiazole-7-carboxylic acid Benzothiazole S, N Reduced electronegativity, π-conjugation
Methyl 6-chloro-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine S, N, O (SO₂) Electron-withdrawing SO₂ groups, planar structure

Key Observations :

  • Benzoxazole vs.
  • Benzodithiazine Derivatives : The sulfonyl (-SO₂) groups in benzodithiazines () introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Key Observations :

  • The target compound’s synthesis likely follows a route analogous to but with methyl-substituted reagents.
  • Chloromethyl derivatives () are synthesized via post-functionalization, enabling diverse applications in drug discovery .

Biological Activity

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a benzoxazole ring, characterized by the molecular formula C10H9NO3C_{10}H_{9}NO_{3}. The presence of a carboxylate group at the 7-position enhances its solubility and biological activity compared to related compounds.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : It shows potential against several fungal pathogens, suggesting its utility in treating fungal infections.
  • Anticancer Effects : Research indicates that it may inhibit cancer cell proliferation, particularly in colorectal carcinoma cells. Its mechanism involves inducing apoptosis through specific signaling pathways .
  • Neuroprotective Effects : The compound has been shown to modulate inflammatory responses in neural cells, indicating potential applications in neuroprotection.

The biological activity of this compound is attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as HIV-reverse transcriptase, crucial for viral replication, highlighting its antiviral potential.
  • Modulation of Signaling Pathways : The compound influences several biochemical pathways that regulate cellular processes, including apoptosis and inflammation .

Comparative Analysis with Related Compounds

A comparative analysis with other benzoxazole derivatives reveals the unique properties of this compound:

Compound NameMolecular FormulaNotable Activities
This compoundC₁₀H₉N O₃Antimicrobial, anticancer
2-Methyl-1,3-benzoxazole-7-carboxylic acidC₉H₇N O₃Antifungal, anti-inflammatory
2-MethylbenzoxazoleC₉H₇N OAntimicrobial
5-MethylbenzoxazoleC₉H₇N OAnticancer

The unique carboxylate functional group at the 7-position enhances the compound's solubility and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Anticancer Mechanism : In vitro studies indicated that this compound could induce apoptosis in colorectal cancer cells through the activation of caspase pathways, providing insights into its anticancer mechanisms.
  • Neuroprotective Studies : Research highlighted its ability to reduce neuroinflammation in models of neurodegenerative diseases, suggesting therapeutic potential for conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate?

The compound can be synthesized via condensation reactions. A common method involves reacting 2-amino-4-hydroxybenzoic acid derivatives with methyl-substituted carboxylic acid precursors under acidic conditions. For example, methyl 3-amino-4-hydroxybenzoate (or analogous substrates) can react with methylmalonyl chloride or similar reagents to form the benzoxazole core. Refluxing in polyphosphoric acid (PPA) or using dehydrating agents like POCl₃ facilitates cyclization . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) and purity.

Q. How is the structural integrity of this compound confirmed?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., methyl at position 2, ester at position 7).
  • IR Spectroscopy : Peaks near 1720 cm1^{-1} confirm the carbonyl group of the ester.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated m/z for C11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_3: 205.0739) .

Q. What are the primary biological assays used to evaluate this compound?

Initial screening includes:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can substituent effects at the 2-methyl and 7-carboxylate positions be systematically studied for Structure-Activity Relationship (SAR) analysis?

  • Synthetic Modifications : Replace the 2-methyl group with bulkier alkyl/aryl groups (e.g., ethyl, isopropyl) to study steric effects.
  • Ester Hydrolysis : Convert the 7-carboxylate to free carboxylic acid or amide derivatives to assess polarity impacts.
  • Biological Testing : Compare IC50_{50} values across derivatives in enzyme inhibition assays (e.g., COX-2 or EGFR kinases). Statistical tools like ANOVA identify significant trends .

Q. What advanced crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, ensuring R-factor < 0.05.
  • Twinned Data Handling : For challenging crystals, employ SHELXD/SHELXE for structure solution and Olex2 for visualization. Validate hydrogen bonding and π-π stacking interactions .

Q. How can impurities (e.g., desmethyl or hydrolyzed byproducts) be quantified during synthesis?

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm.
  • Calibration Curves : Prepare standards for desmethyl impurity (retention time ~12.5 min) and quantify limit of detection (LOD < 0.1%).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to minimize byproduct formation .

Q. What computational approaches predict the metabolic fate of this compound?

  • In Silico Tools : Use SwissADME to predict CYP450-mediated oxidation sites (e.g., methyl group hydroxylation).
  • Molecular Docking : Simulate interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina.
  • Metabolite Identification : Validate predictions via LC-MS/MS in hepatocyte incubation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
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Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

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